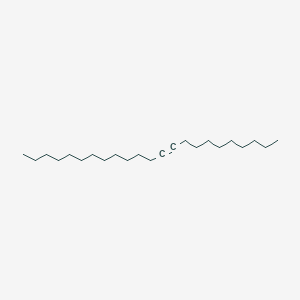
Silane, trimethyl(1-oxohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-oxohexyl)-: is an organosilicon compound with the molecular formula C9H20OSi . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a trimethylsilyl group and a 1-oxohexyl group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-oxohexyl)- typically involves the reaction of trimethylchlorosilane with 1-oxohexyl lithium or Grignard reagents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)3SiCl+RLi→(CH3)3SiR+LiCl
where R represents the 1-oxohexyl group.
Industrial Production Methods: Industrial production of Silane, trimethyl(1-oxohexyl)- often involves large-scale reactions using similar methods as described above. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(1-oxohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydrosilanes like tris(trimethylsilyl)silane are commonly used.
Substitution: Halogenating agents like chlorotrimethylsilane are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes.
Scientific Research Applications
Chemistry: Silane, trimethyl(1-oxohexyl)- is used as a reagent in organic synthesis, particularly in the protection of functional groups and as a reducing agent.
Biology: In biological research, it is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: The compound is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-oxohexyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound in various reactions.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the 1-oxohexyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a single silicon atom.
Uniqueness: Silane, trimethyl(1-oxohexyl)- is unique due to the presence of the 1-oxohexyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications and industrial processes.
Properties
CAS No. |
63578-18-7 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-8-9(10)11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
NUOQWZSQJBNJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



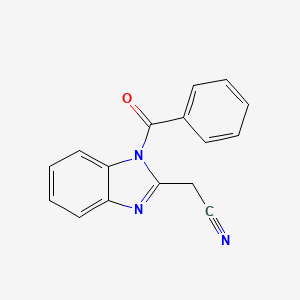
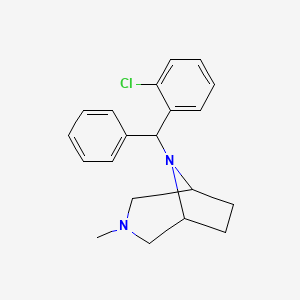
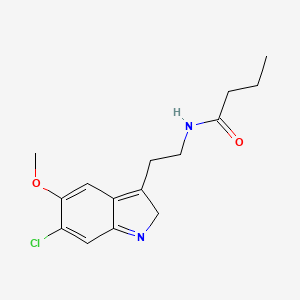
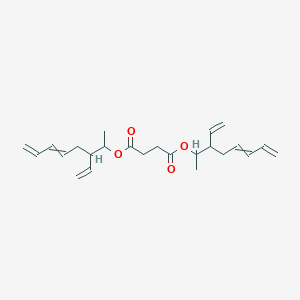
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
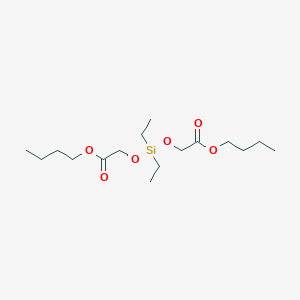
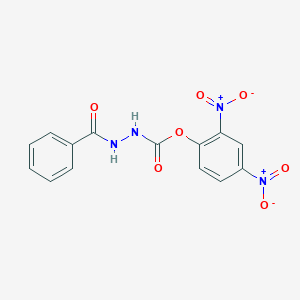
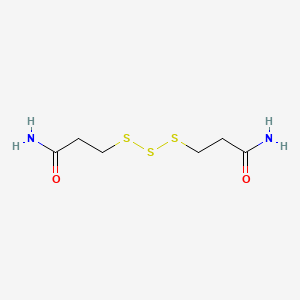
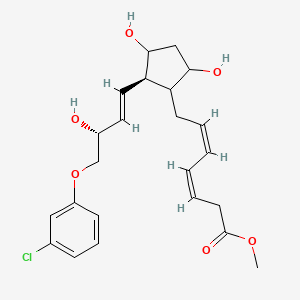
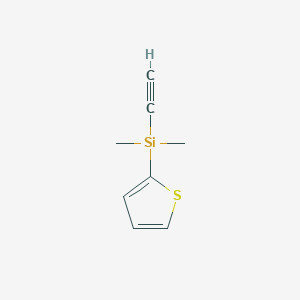
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
